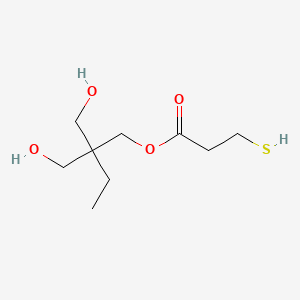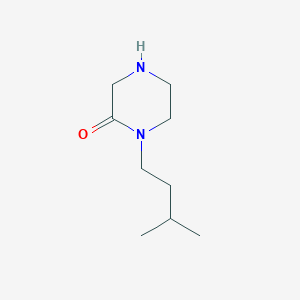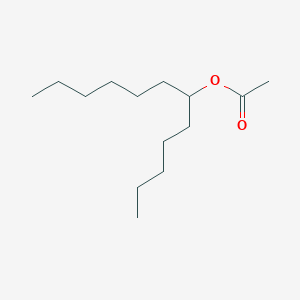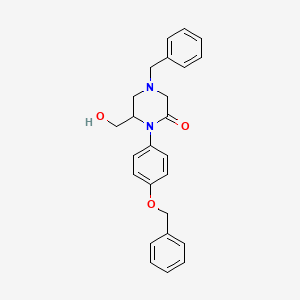
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt is a barbiturate derivative. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. This particular compound is characterized by the presence of an allylthiomethyl group and a 1-methylbutyl group attached to the barbituric acid core, with a sodium salt form to enhance its solubility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt typically involves the following steps:
Formation of Barbituric Acid Core: The barbituric acid core can be synthesized by the condensation of urea with malonic acid derivatives under acidic or basic conditions.
Introduction of Allylthiomethyl Group: The allylthiomethyl group can be introduced through a nucleophilic substitution reaction using allylthiomethyl halides.
Introduction of 1-Methylbutyl Group: The 1-methylbutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of Sodium Salt: The final step involves the neutralization of the barbituric acid derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allylthiomethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the carbonyl groups of the barbituric acid core, potentially forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allylthiomethyl group or the 1-methylbutyl group, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted barbituric acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt may have applications in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying the effects of barbiturates on biological systems.
Medicine: Possible applications as a sedative, anesthetic, or anticonvulsant.
Industry: Use in the production of pharmaceuticals or as a chemical intermediate.
Wirkmechanismus
The mechanism of action of barbiturates typically involves the enhancement of gamma-aminobutyric acid (GABA) activity at GABA_A receptors in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and subsequent CNS depression. The specific molecular targets and pathways for 5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt would likely be similar, involving modulation of GABAergic neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Thiopental: A barbiturate used for induction of anesthesia.
Secobarbital: A barbiturate used as a sedative and hypnotic.
Uniqueness
5-(Allylthiomethyl)-5-(1-methylbutyl)barbituric acid sodium salt is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other barbiturates. The presence of the allylthiomethyl group and the 1-methylbutyl group may influence its solubility, metabolism, and interaction with biological targets.
Eigenschaften
CAS-Nummer |
66941-93-3 |
|---|---|
Molekularformel |
C13H19N2NaO3S |
Molekulargewicht |
306.36 g/mol |
IUPAC-Name |
sodium;4,6-dioxo-5-pentan-2-yl-5-(prop-2-enylsulfanylmethyl)-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C13H20N2O3S.Na/c1-4-6-9(3)13(8-19-7-5-2)10(16)14-12(18)15-11(13)17;/h5,9H,2,4,6-8H2,1,3H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChI-Schlüssel |
DRKCHVHLICEQIA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CSCC=C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)





